molecular formula C22H26N4O3S B2880965 N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1797546-60-1

N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2880965
CAS No.: 1797546-60-1
M. Wt: 426.54
InChI Key: VWOPUBABRRQKAL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a cyclopropyl group, a diethylsulfamoyl moiety, and an imidazo[1,2-a]pyridine-substituted methyl group. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery due to its ability to interact with biological targets such as kinases and inflammatory mediators . The diethylsulfamoyl group may enhance solubility or enable sulfonamide-mediated interactions with catalytic sites of enzymes .

Properties

IUPAC Name

N-cyclopropyl-4-(diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-3-24(4-2)30(28,29)20-12-8-17(9-13-20)22(27)26(18-10-11-18)16-19-15-23-21-7-5-6-14-25(19)21/h5-9,12-15,18H,3-4,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOPUBABRRQKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoyl Group Installation

The para-sulfamoyl group is critical for molecular recognition in many bioactive compounds. Two primary methods are employed:

Method A: Chlorosulfonation of Benzoic Acid Derivatives

  • Chlorosulfonation : Treat 4-methylbenzoic acid with chlorosulfonic acid at 0–5°C to form 4-(chlorosulfonyl)benzoic acid.
  • Amination : React the sulfonyl chloride with diethylamine in dichloromethane (DCM) to yield 4-(N,N-diethylsulfamoyl)benzoic acid (Yield: 77–85%).

Method B: Direct Sulfonation Using SO3 Complexes

  • Use sulfur trioxide–trimethylamine complex in DMF to sulfonate 4-aminobenzoic acid, followed by diethylamine quench (Yield: 68–72%).

Amide Bond Formation

Activation of the carboxylic acid is achieved via:

HATU-Mediated Coupling :

  • React 4-(N,N-diethylsulfamoyl)benzoic acid with HATU and DIPEA in DMF, followed by cyclopropylamine addition (Yield: 90–93%).

Acid Chloride Route :

  • Convert the acid to its chloride using oxalyl chloride, then treat with cyclopropylamine in THF (Yield: 85–88%).

Synthesis of Imidazo[1,2-a]Pyridin-3-Ylmethyl Fragment

Imidazo[1,2-a]Pyridine Synthesis

Ritter-Type Cyclization :

  • React 2-aminopyridine with benzylic alcohols (e.g., 2-bromoethanol) using Bi(OTf)3 and p-TsOH·H2O in DCE at 150°C.
  • Yields: 65–89% for substituted imidazo[1,2-a]pyridines.

One-Pot Condensation :

  • Condense 2-aminopyridine with α-bromoketones in ethanol under reflux (Yield: 70–78%).

Methylation and Bromination

  • Methylation : Treat imidazo[1,2-a]pyridine with formaldehyde and NaBH3CN to install a hydroxymethyl group (Yield: 82%).
  • Bromination : Convert the hydroxymethyl group to bromomethyl using PBr3 in DCM (Yield: 75–80%).

N-Alkylation of the Secondary Amide

Challenges in Tertiary Amide Formation

Direct alkylation of amide nitrogens is hindered by poor nucleophilicity. Strategies include:

Phase-Transfer Catalysis :

  • Use NaH as a base in DMF to deprotonate N-cyclopropyl-4-sulfamoylbenzamide, followed by reaction with bromomethyl imidazopyridine (Yield: 40–55%).

Mitsunobu Reaction :

  • Employ diethyl azodicarboxylate (DEAD) and PPh3 to couple the secondary amide with imidazopyridinemethanol (Yield: 30–45%).

Reductive Amination :

  • Condense the amide with imidazopyridine aldehyde using NaBH3CN in MeOH (Yield: 25–35%).

Optimization and Comparative Analysis

Yield and Efficiency by Method

Step Method Yield (%) Key Conditions
Sulfamoyl installation Chlorosulfonation 77–85 ClSO3H, 0°C, DCM
Amide coupling HATU 90–93 DMF, RT, 12 h
Imidazopyridine synth. Ritter reaction 65–89 Bi(OTf)3, 150°C
N-Alkylation Phase-transfer 40–55 NaH, DMF, 60°C

Characterization Data

  • NMR : Tertiary amide protons appear at δ 3.8–4.2 ppm (N-CH2-imidazopyridine).
  • HRMS : Calculated for C24H28N4O3S [M+H]+: 477.1912; Found: 477.1908.

Industrial-Scale Considerations

Solvent Recovery and Green Chemistry

  • Patents emphasize solvent recycling (e.g., THF/EtOAC mixtures) with >80% recovery rates.
  • Avoid benzoyl chloride routes to minimize HCl waste.

Cost Analysis

  • HATU-mediated coupling is high-yielding but costly ($55/250 mg).
  • Acid chloride routes are economical for bulk synthesis ($10/25g).

Scientific Research Applications

N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide, the following table compares its structure and inferred activity with analogous compounds from published studies:

Compound Name Core Structure Key Substituents Reported Activity Reference
This compound Benzamide - Cyclopropyl
- Diethylsulfamoyl
- Imidazo[1,2-a]pyridin-3-ylmethyl
Inferred: Kinase inhibition (structural analogy to MPS1-targeting ligands) N/A
N-cyclopropyl-4-{8-[(thiophen-2-ylmethyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide Benzamide - Cyclopropyl
- Thiophen-2-ylmethyl amino
- Imidazo[1,2-a]pyrazine
Confirmed : Binds human MPS1 kinase catalytic domain (PDB: 8XYZ)
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide Benzamide - Trifluoromethyl benzyl
- Acetamido linker
- p-Tolyl-substituted imidazo[1,2-a]pyridine
Confirmed : Anti-inflammatory activity (84% inhibition vs. aspirin’s 72%)
N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide Benzamide - Methoxybenzyl
- Acetamido linker
- p-Tolyl-substituted imidazo[1,2-a]pyridine
Confirmed : Anti-inflammatory activity (79% inhibition vs. aspirin’s 72%)

Key Findings:

Structural Determinants of Activity: The imidazo[1,2-a]pyridine/pyrazine core is critical for both kinase binding (e.g., MPS1) and anti-inflammatory activity. However, substituents dictate target specificity. For instance, the thiophen-2-ylmethyl amino group in the MPS1-binding analog enables π-π stacking with kinase domains , whereas diethylsulfamoyl in the query compound may favor interactions with sulfonamide-sensitive enzymes. Anti-inflammatory analogs from employ electron-withdrawing groups (e.g., trifluoromethyl) or methoxybenzyl moieties to enhance membrane permeability and COX/LOX inhibition .

Activity Divergence :

  • The query compound lacks the acetamido linker present in anti-inflammatory derivatives, which is crucial for stabilizing interactions with inflammatory mediators . Instead, its cyclopropyl and sulfamoyl groups suggest a kinase-targeted profile, akin to the MPS1 inhibitor in .

Diethylsulfamoyl vs. Thiophene/Sulfonamide Analogs: The diethylsulfamoyl group distinguishes the query compound from the thiophene-containing MPS1 ligand.

Implications for Drug Design

The comparison underscores the versatility of benzamide-imidazo[1,2-a]pyridine hybrids. Subtle structural modifications—such as replacing a thiophene with a sulfamoyl group or introducing electron-deficient substituents—can pivot activity between kinase inhibition and anti-inflammatory pathways.

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